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Introduction

Trabedersen (also known as AP 12009 and OT-101) is a synthetic antisense
oligodeoxynucleotide designed to specifically inhibit the production of transforming growth
factor-beta 2 (TGF-2).[1][2] TGF-B2 is a potent cytokine that plays a critical role in tumor
progression by promoting immunosuppression, metastasis, and angiogenesis.[1][3] In many
aggressive cancers, such as glioblastoma, pancreatic cancer, and malignant melanoma, TGF-
32 is overexpressed, creating an immunosuppressive tumor microenvironment that allows
cancer cells to evade the host's immune system.[1][4]

Trabedersen is being developed as an immunotherapeutic agent that aims to reverse this
TGF-B2-mediated immunosuppression, thereby rendering the tumor "visible" to the immune
system and facilitating an anti-tumor immune response.[2] It is believed to work by
downregulating TGF-2, which in turn can lead to an increase in the activity of cytotoxic
immune cells and a reduction in suppressive immune cell populations.[1][5] This document
provides detailed application notes and protocols for the analysis of immune cell populations by
flow cytometry in preclinical and clinical settings following Trabedersen treatment.
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The following tables summarize the expected quantitative changes in immune cell populations
in peripheral blood and the tumor microenvironment following treatment with a TGF-[32
antisense oligonucleotide, based on preclinical studies in humanized mouse models. This data
provides a reference for the anticipated immunological effects of Trabedersen.

Table 1: Changes in Peripheral Blood T Lymphocyte Populations in a Humanized Mouse Model
of Melanoma Treated with a TGF-32 Antisense Oligonucleotide (ngTASO) in Combination with
Anti-PD-1 Therapy[6][7][8]

Expected Change with

Cell Population Marker Profile .
ngTASO + Anti-PD-1
CD8+ T Cells (% of CD3+) CD3+, CD8+ Increase
PD-1+ CD8+ T Cells (% of
CD3+, CD8+, PD-1+ Decrease*
CD8+)
Regulatory T Cells (Tregs) (%
CD4+, CD25+, Foxp3+ Decrease

of CD4+)

*Note: The decrease in PD-1+ cells detected by flow cytometry may be influenced by
competitive binding of the therapeutic anti-PD-1 antibody.[6]

Table 2: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations[5][9]

Expected Change with

Cell Population Marker Profile

Trabedersen
Tumor-Infiltrating Lymphocytes - Increase
CD8+ T Cells CD3+, CD8+ Increase
Regulatory T Cells (Tregs) CDA4+, Foxp3+ Decrease

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of Trabedersen in the context
of the TGF-[32 signaling pathway and its impact on the anti-tumor immune response.
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Caption: Trabedersen inhibits TGF-f32 production, leading to reduced immunosuppression.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of immune cell
populations from peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating
lymphocytes (TILs) using multi-color flow cytometry.

Experimental Workflow
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Caption: General workflow for flow cytometry analysis of immune cells.

Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)

e Blood Collection: Collect whole blood from patients in EDTA-containing tubes.
 Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

o Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient
medium (e.g., Ficoll-Paque) in a conical tube.

o Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect
the buffy coat layer containing the PBMCs.
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e Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300
x g for 10 minutes.

» Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer (e.g., FACS
buffer: PBS with 2% FBS and 0.05% sodium azide) and determine the cell count and viability
using a hemocytometer and trypan blue exclusion.

Protocol 2: Immunophenotyping of PBMCs by Flow
Cytometry

o Cell Preparation: Adjust the PBMC suspension to a concentration of 1 x 10"7 cells/mL in
FACS buffer.

o Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc
receptor blocking reagent for 10 minutes at 4°C.

e Surface Staining: Add the pre-titrated fluorescently conjugated antibodies for surface
markers (see Table 3 for a suggested panel) to the cell suspension. Incubate for 30 minutes
at 4°C in the dark.

o Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

 Viability Staining: Resuspend the cells in PBS and add a viability dye (e.g., 7-AAD or a
fixable viability dye) to distinguish live from dead cells. Incubate according to the
manufacturer's instructions.

e Intracellular Staining (for Foxp3):
o Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
o Add the anti-Foxp3 antibody and incubate for 30 minutes at room temperature in the dark.
o Wash the cells with permeabilization buffer.

» Final Resuspension: Resuspend the final cell pellet in FACS bulffer.
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» Data Acquisition: Acquire the data on a flow cytometer. Collect a sufficient number of events
for robust statistical analysis.

Table 3: Suggested Antibody Panel for PBMC Immunophenotyping

Marker Fluorochrome Target Cell Population
CD45 e.g., APC-H7 All Leukocytes

CD3 e.g., FITC T Cells

CD4 e.g., PerCP-Cy5.5 Helper T Cells

CD8 e.g., PE-Cy7 Cytotoxic T Cells

CD25 e.g., PE Activated T Cells, Tregs
Foxp3 e.g., Alexa Fluor 647 Regulatory T Cells

CD56 e.g., Bv421 NK Cells

PD-1 e.g., BV786 Exhausted/Activated T Cells
Viability Dye e.g., 7-AAD Live/Dead Discrimination

Protocol 3: Isolation of Tumor-Infiltrating Lymphocytes
(TILs)

e Tumor Dissociation:

o Mechanically mince the fresh tumor tissue into small pieces in a sterile petri dish
containing RPMI-1640 medium.

o Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.qg.,
collagenase and DNase).

o Incubate at 37°C with gentle agitation for 30-60 minutes.

o Cell Filtration: Pass the digested tissue suspension through a 70 pum cell strainer to obtain a
single-cell suspension.
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o Density Gradient Centrifugation: To enrich for lymphocytes, perform a density gradient
centrifugation as described for PBMCs.

» Washing and Cell Counting: Wash the isolated TILs and perform cell counting and viability

assessment.

Immunophenotyping of TILs can be performed using the same staining protocol as for PBMCs
(Protocol 2), adjusting cell numbers and antibody concentrations as necessary.

Data Analysis

A sequential gating strategy should be employed to identify the immune cell populations of
interest. An example of a basic gating strategy is provided below.

Singlets
(FSC-Avs FSC-H)

Live Cells
(Viability Dye-)

Leukocytes
(CD45+)

I
|
NK Cells
(CD3- CD56+)

CD4+ T Cells CD8+ T Cells
(CDA4+) (CD8+)

T Cells
(CD3+)

Regulatory T Cells
(CD25+ Foxp3+)
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Caption: A representative gating strategy for identifying key immune cell subsets.

Conclusion

The analysis of immune cell populations by multi-color flow cytometry is a critical tool for
evaluating the immunological effects of Trabedersen. By reversing TGF-2-mediated
immunosuppression, Trabedersen has the potential to enhance anti-tumor immunity. The
protocols and data presented in these application notes provide a framework for researchers to
design, execute, and interpret studies aimed at understanding the immunomodulatory
properties of this promising therapeutic agent. Careful and standardized immunophenotyping
will be essential for the continued development and clinical application of Trabedersen in
oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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